Salirasib

Übersicht

Beschreibung

Es wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, insbesondere bei RAS-positiven Tumoren . Salirasib ahmt das c-terminale Farnesylcystein nach, das allen RAS-Isoformen gemeinsam ist, und konkurriert mit farnesyliertem RAS um Bindungsstellen an der Plasmamembran, was zur Degradation von aktivem zytoplasmatischem RAS führt .

Herstellungsmethoden

This compound kann über verschiedene Synthesewege synthetisiert werden. Eine gängige Methode beinhaltet die Herstellung von Farnesylthiosalicylsäure durch Umsetzung von Farnesylchlorid mit Thiosalicylsäure in Gegenwart einer Base . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines organischen Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt .

Vorbereitungsmethoden

Salirasib can be synthesized through various synthetic routes. One common method involves the preparation of farnesyl thiosalicylic acid by reacting farnesyl chloride with thiosalicylic acid in the presence of a base . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Salirasib unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann .

Wissenschaftliche Forschungsanwendungen

In der Chemie wird es als Werkzeug verwendet, um den RAS-Signalweg und seine Rolle bei der Zellproliferation, Differenzierung und Apoptose zu untersuchen . In der Biologie wurde gezeigt, dass Salirasib das Wachstum und die Migration von Tumorzellen in vitro und in vivo hemmt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht . In der Medizin wurde this compound in klinischen Studien zur Behandlung verschiedener Krebsarten getestet, darunter nicht-kleinzelliges Lungenkarzinom und Pankreaskarzinom . In der Industrie wird this compound bei der Entwicklung gezielter Therapien zur Krebsbehandlung eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es alle Isoformen von RAS von Membranbindungsstellen löst, wodurch das Wachstum von RAS-gesteuerten Krebszellen gehemmt wird . Zu den molekularen Zielstrukturen von this compound gehören die RAS-Proteine, die wichtige nachgeschaltete Effektoren des epidermalen Wachstumsfaktor-Signalwegs sind . Durch Blockieren der Membranassoziation von RAS-Proteinen verhindert this compound die Aktivierung des RAS-Signalwegs, was zur Hemmung der Zellproliferation und Induktion von Apoptose führt .

Wirkmechanismus

Salirasib exerts its effects by dislodging all isoforms of RAS from membrane-binding sites, thereby inhibiting the growth of RAS-driven cancer cells . The molecular targets of this compound include the RAS proteins, which are key downstream effectors of the epidermal growth factor signaling pathway . By blocking the membrane association of RAS proteins, this compound prevents the activation of the RAS signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Salirasib ist unter den RAS-Inhibitoren einzigartig durch seine Fähigkeit, alle Isoformen von RAS von Membranbindungsstellen zu lösen . Andere ähnliche Verbindungen umfassen Farnesyltransferase-Inhibitoren, die die Farnesylierung von RAS-Proteinen blockieren, sie aber nicht von der Membran lösen . Dies macht this compound effektiver bei der Hemmung des RAS-Signalwegs und der Verhinderung des Wachstums von RAS-gesteuerten Krebszellen . Andere ähnliche Verbindungen umfassen Sotorasib, das gezielt die KRAS G12C-Mutation angreift, und Tipifarnib, das die Farnesyltransferase hemmt .

Biologische Aktivität

Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), is a synthetic derivative of thiosalicylic acid that has garnered attention for its potential therapeutic applications, particularly in oncology. Its primary mechanism involves the inhibition of Ras protein activation, which is frequently implicated in various cancers due to its role in cell signaling pathways that regulate growth and survival.

This compound functions primarily by disrupting the farnesylation of Ras proteins, which is essential for their localization and activity at the plasma membrane. This disruption leads to the inhibition of downstream signaling pathways associated with cell proliferation and survival. Specifically, this compound competes with the farnesylcysteine motif necessary for Ras membrane anchoring, effectively reducing its activity in cellular systems .

1. Induction of Apoptosis

Research has demonstrated that this compound can sensitize cancer cells to apoptosis, particularly in hepatocellular carcinoma (HCC) cells. A study indicated that when HCC cells were pretreated with this compound and subsequently exposed to TRAIL (TNF-related apoptosis-inducing ligand), there was a significant increase in apoptotic markers such as caspase-3/7 activity. This sensitization effect was observed across multiple HCC cell lines, including HepG2, Hep3B, and Huh7 .

2. Impact on Survivin Expression

This compound has been shown to downregulate survivin, an inhibitor of apoptosis that is often overexpressed in cancer cells. The reduction in survivin levels correlates with enhanced apoptosis in this compound-treated cells. Specifically, after 48 hours of treatment with 150 µM this compound, survivin mRNA levels decreased by 60%, 70%, and 45% in HepG2, Hep3B, and Huh7 cells respectively .

Table 1: Effects of this compound on Apoptosis Induction

| Cell Line | Caspase-3/7 Activity (Fold Increase) | Survivin mRNA Reduction (%) |

|---|---|---|

| HepG2 | 9.0 | 60 |

| Hep3B | 8.5 | 70 |

| Huh7 | 5.5 | 45 |

This table summarizes the findings from experiments assessing the apoptotic effects of this compound on different HCC cell lines.

Clinical Studies

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory hematological malignancies. The results indicated that this compound was well tolerated among participants and exhibited modest anti-tumor activity. Notably, the study highlighted that while this compound's direct inhibition of Ras-mediated growth was significant, further research is necessary to optimize its application in clinical settings .

Eigenschaften

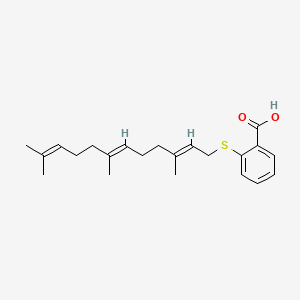

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUILNKCFCLNXOK-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025654 | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162520-00-5 | |

| Record name | Farnesylthiosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salirasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salirasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salirasib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.